molecular formula C7H11NOS B1518048 2-(1-Isothiocyanatoethyl)oxolane CAS No. 1153129-43-1

2-(1-Isothiocyanatoethyl)oxolane

Cat. No. B1518048
M. Wt: 157.24 g/mol
InChI Key: AZSLONXMXZZZTL-UHFFFAOYSA-N
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Description

“2-(1-Isothiocyanatoethyl)oxolane” is a chemical compound with the molecular formula C7H11NOS . It has a molecular weight of 157.24 .


Molecular Structure Analysis

The molecule contains a total of 21 bonds. There are 10 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 isothiocyanate (aliphatic), 1 ether (aliphatic), and 1 Oxolane .

Scientific Research Applications

Novel Cyclic Seleninate Esters

Research has highlighted the remarkable activity of cyclic seleninate esters, such as 1,2-Oxaselenolane Se-oxide, as efficient glutathione peroxidase mimetics. These compounds catalyze the reduction of hydroperoxides in the presence of thiol, showcasing their potential in mimicking enzymatic antioxidant defenses within biological systems (Back & Moussa, 2002).

Chemistry of 1,2-Dithiolane

The chemistry of 1,2-dithiolane and its derivatives, such as trimethylene disulfide, has been studied for its potential role in photosynthesis and energy conversion. These compounds demonstrate significant strain energy, which could be harnessed in the design of energy-efficient materials (Barltrop, Hayes, & Calvin, 1954).

Dynamic Smart Materials

The reversible polymerization mediated by dynamic covalent disulfide bonds in 1,2-dithiolanes underpins the development of dynamic, smart materials. These materials exhibit the ability to adapt, respond, repair, and recycle, highlighting the importance of such cyclic compounds in advancing materials science (Zhang, Qu, Feringa, & Tian, 2022).

Formation of Oxathiolane Derivatives

The synthesis of 1,3-oxathiolane-2-imine derivatives from the reaction of isocyanide and elemental sulfur with oxirane showcases a novel method for generating cyclic compounds with potential applications in pharmaceuticals and agrochemicals (Samzadeh‐Kermani & Zamenraz, 2017).

Catalytic Synthesis Techniques

Studies have also explored the catalytic synthesis of cyclic compounds, including oxathiolane and dithiolane derivatives, from carbonyl compounds. Such research indicates the efficiency and selectivity of catalysts like yttrium triflate in producing these compounds, which could be valuable in various synthetic applications (De, 2004).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for “2-(1-Isothiocyanatoethyl)oxolane” can be found on the product page . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

2-(1-isothiocyanatoethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-6(8-5-10)7-3-2-4-9-7/h6-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSLONXMXZZZTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Isothiocyanatoethyl)oxolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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